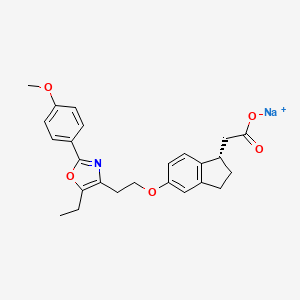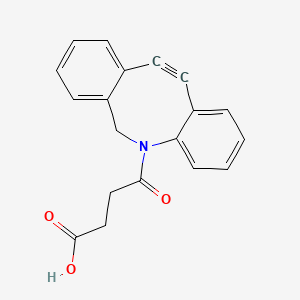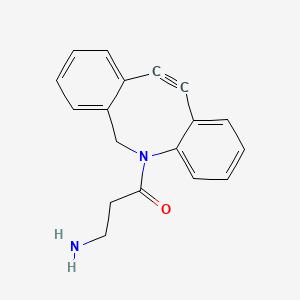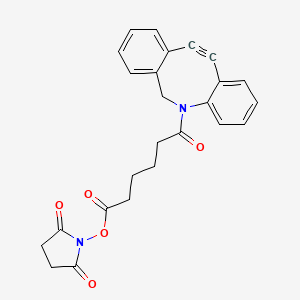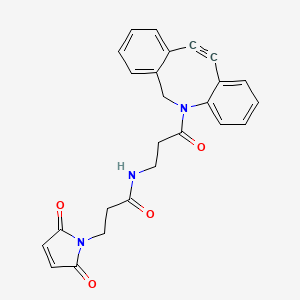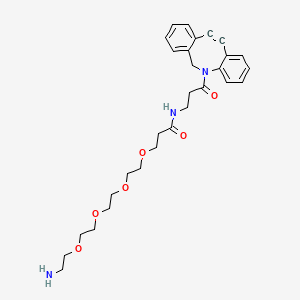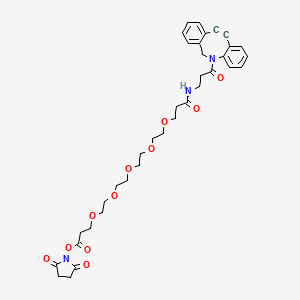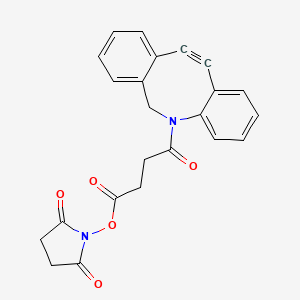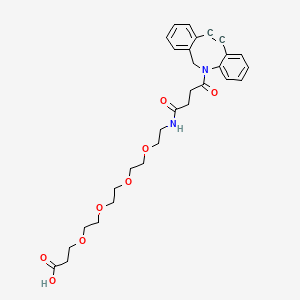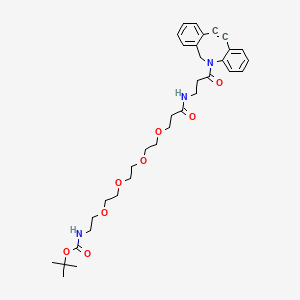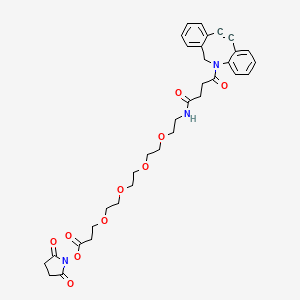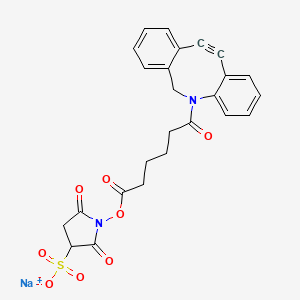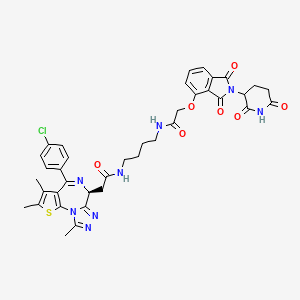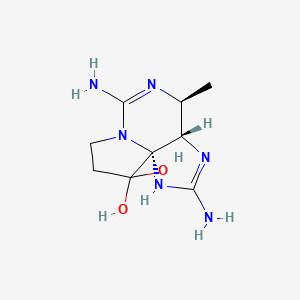
Decarbamoyloxysaxitoxin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Decarbamoyloxysaxitoxin is a biochemical.
Wissenschaftliche Forschungsanwendungen
1. Interaction with Sodium Channels
Decarbamoyloxysaxitoxin (doSTX) has been studied for its effects on sodium channels in biological systems. It has been found to reduce sodium current in frog skeletal muscle fibers, indicating its potential use in understanding ion channel dynamics and pharmacological applications (Yang, Kao, & Oshima, 1992).
2. Understanding Neurotoxins
Studies on decarbamoyloxysaxitoxin have contributed to a broader understanding of neurotoxins like saxitoxin and tetrodotoxin. Research on decarbamoyloxysaxitoxin analogues has provided insights into the active groups necessary for the biological activity of these neurotoxins (Kao & Walker, 1982).
3. Discovery and Chemical Analysis
Decarbamoyloxysaxitoxin has been a focus in the discovery and chemical analysis of new saxitoxin analogues in marine environments. These studies have helped in understanding the chemical diversity and potential biological impacts of saxitoxin derivatives (Vale, 2010).
4. Potential Pharmaceutical Applications
Research has also explored the potential pharmaceutical applications of saxitoxin homologues, including decarbamoyloxysaxitoxin. This research aims to find safer compounds for medical use, particularly in local anesthesia (Kohane et al., 1999).
5. Role in Biosynthetic Pathways
Decarbamoyloxysaxitoxin has played a role in understanding biosynthetic pathways, particularly in relation to cyanobacteria and marine dinoflagellates, which are responsible for the production of a broad group of neurotoxic alkaloids, including saxitoxin and its analogs (Wiese et al., 2010).
Eigenschaften
CAS-Nummer |
143084-69-9 |
|---|---|
Produktname |
Decarbamoyloxysaxitoxin |
Molekularformel |
C9H16N6O2 |
Molekulargewicht |
240.27 |
IUPAC-Name |
1H,10H-Pyrrolo(1,2-c)purine-10,10-diol, 2,6-diamino-3a,4,8,9-tetrahydro-4-methyl-, (3aS-(3aalpha,4alpha,10aR*))- |
InChI |
InChI=1S/C9H16N6O2/c1-4-5-9(14-6(10)13-5)8(16,17)2-3-15(9)7(11)12-4/h4-5,16-17H,2-3H2,1H3,(H2,11,12)(H3,10,13,14)/t4-,5-,9-/m0/s1 |
InChI-Schlüssel |
ICEQSJLPASDDEC-PJPYAQQDSA-N |
SMILES |
OC1(O)CCN2[C@@]31NC(N)=N[C@@]3([H])[C@H](C)N=C2N |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Decarbamoyloxysaxitoxin |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



